3-Bromo-5-methoxypyridine 1-oxide
Overview
Description
3-Bromo-5-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position, a methoxy group at the fifth position, and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxypyridine 1-oxide typically involves the bromination of 5-methoxypyridine followed by oxidation. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
After bromination, the resulting 3-Bromo-5-methoxypyridine is subjected to oxidation to introduce the oxide group at the first position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxypyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a substituted pyridine with the desired aryl or alkyl group replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypyridine 1-oxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Lacks the oxide group at the first position.
5-Bromo-3-methoxypyridine: Different substitution pattern on the pyridine ring.
3-Iodo-5-methoxypyridine: Iodine atom instead of bromine at the third position.
Uniqueness
3-Bromo-5-methoxypyridine 1-oxide is unique due to the presence of the oxide group at the first position, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
3-bromo-5-methoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOPHTRZCOJGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[N+](=C1)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404299 | |
Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78156-39-5 | |
Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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